molecular formula C18H17NO B13912795 N-(1-(furan-2-yl)-2-phenylethyl)aniline

N-(1-(furan-2-yl)-2-phenylethyl)aniline

Cat. No.: B13912795
M. Wt: 263.3 g/mol
InChI Key: ITVOYISKZDMZJY-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)-2-phenylethyl)aniline is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)-2-phenylethyl)aniline typically involves the reaction of furan-2-carbaldehyde with phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and methanol . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)-2-phenylethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted phenyl derivatives.

Scientific Research Applications

N-(1-(furan-2-yl)-2-phenylethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)-2-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The furan ring and aniline moiety can interact with various enzymes and receptors, leading to biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(furan-2-yl)-2-phenylethyl)aniline is unique due to its specific combination of a furan ring, phenyl group, and aniline moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

N-[1-(furan-2-yl)-2-phenylethyl]aniline

InChI

InChI=1S/C18H17NO/c1-3-8-15(9-4-1)14-17(18-12-7-13-20-18)19-16-10-5-2-6-11-16/h1-13,17,19H,14H2

InChI Key

ITVOYISKZDMZJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CO2)NC3=CC=CC=C3

Origin of Product

United States

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